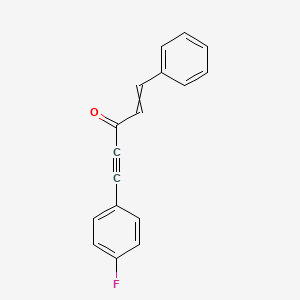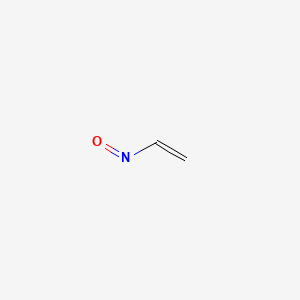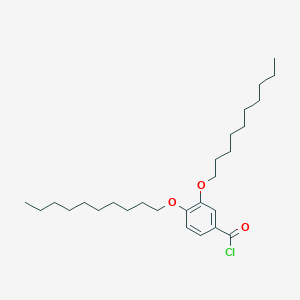
3,4-Bis(decyloxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(decyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two decyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a benzoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoyl chloride typically involves the acylation of 3,4-dihydroxybenzaldehyde with decyl bromide, followed by the conversion of the resulting product to the benzoyl chloride derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(decyloxy)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the benzoyl chloride group can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Produced from reduction reactions.
Applications De Recherche Scientifique
3,4-Bis(decyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into liquid crystal elastomers to enhance their properties.
Pharmaceuticals: Potential use in the development of new drug molecules due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 3,4-Bis(decyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The decyloxy groups provide hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Used in similar synthetic applications.
Benzyl Chloride: A simpler compound with similar reactivity but lacking the decyloxy groups.
Uniqueness
3,4-Bis(decyloxy)benzoyl chloride is unique due to the presence of two long alkyl chains (decyloxy groups), which impart distinct physical and chemical properties compared to simpler benzoyl chlorides. These groups enhance the compound’s solubility in organic solvents and its potential for use in material science applications.
Propriétés
Numéro CAS |
134784-41-1 |
|---|---|
Formule moléculaire |
C27H45ClO3 |
Poids moléculaire |
453.1 g/mol |
Nom IUPAC |
3,4-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |
Clé InChI |
RYCMHTCBAUIKBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


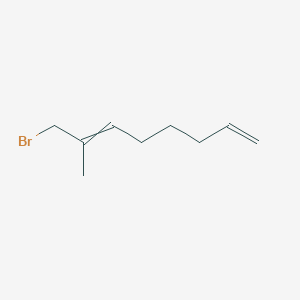
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)

![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
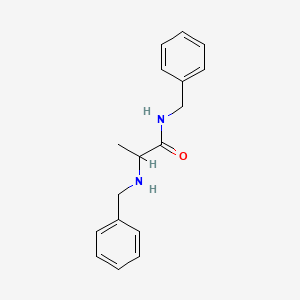

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)


![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
